molecular formula C25H33F3N6O2 B12385928 Flt3/chk1-IN-1

Flt3/chk1-IN-1

Cat. No.: B12385928
M. Wt: 506.6 g/mol
InChI Key: LHDKPFSHXFFALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FLT3/CHK1-IN-1 (Compound 18) is a potent and selective dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which presents a promising strategy for anticancer research, particularly in acute myeloid leukemia (AML). This compound exerts its mechanism of action by simultaneously targeting two key pathways. It inhibits mutant FLT3 receptors, including those with internal tandem duplications (FLT3-ITD), which are drivers of leukemic cell proliferation and survival. Concurrently, it inhibits CHK1, a serine/threonine kinase that is a critical regulator of the DNA damage response (DDR) and cell cycle progression. Research indicates that the dual inhibition of FLT3 and CHK1 can overcome both adaptive and acquired resistance to FLT3 inhibitor monotherapies in FLT3-mutated AML. This synergistic action is associated with the downregulation of oncogenic c-Myc and the upregulation of the tumor suppressor p53. This compound demonstrates high selectivity, being more than 1700 times more selective for its targets over c-KIT and exhibiting low hERG affinity (IC50 = 58.4 µM), which suggests a potentially favorable safety profile. It has shown potent antiproliferative activity against MV-4-11 AML cells and has been demonstrated to inhibit tumor growth in MV-4-11 mouse xenograft models, supporting its value for in vivo studies. CAS Number: 2991054-23-8 Molecular Formula: C25H33F3N6O2 Molecular Weight: 506.56 This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H33F3N6O2

Molecular Weight

506.6 g/mol

IUPAC Name

1-[6-[[4-[(4-aminocyclohexyl)amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]-3-hydroxy-3-methylbutan-1-one

InChI

InChI=1S/C25H33F3N6O2/c1-24(2,36)12-21(35)34-10-9-15-11-19(6-3-16(15)14-34)32-23-30-13-20(25(26,27)28)22(33-23)31-18-7-4-17(29)5-8-18/h3,6,11,13,17-18,36H,4-5,7-10,12,14,29H2,1-2H3,(H2,30,31,32,33)

InChI Key

LHDKPFSHXFFALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F)O

Origin of Product

United States

Chemical Reactions Analysis

Flt3/chk1-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Case Studies and Research Findings

  • Efficacy Against Resistant AML:
    A study demonstrated that the combination of Flt3 inhibitors with CHK1 inhibitors could overcome adaptive resistance commonly seen in FLT3-ITD positive AML patients. The dual inhibition led to downregulation of the c-Myc pathway and activation of the p53 pathway, which are crucial for inducing apoptosis in cancer cells .
  • Combination Therapies:
    • Etoposide and Flt3/chk1-IN-1: Research has shown that combining etoposide (a topoisomerase inhibitor) with this compound resulted in synergistic effects, enhancing the overall therapeutic efficacy against leukemia cells .
    • PARP Inhibitors: The use of CHK1 inhibitors alongside PARP inhibitors has been explored, where the combination was found to induce synthetic lethality in FLT3(ITD)-positive leukemia cells by causing lethal double-strand breaks (DSBs) during DNA replication .

Data Table: Summary of Key Studies

Study ReferenceFocusKey Findings
Dual InhibitionIdentified dual inhibition as a strategy to overcome resistance in FLT3-mutated AML cells.
Mechanistic InsightsShowed that simultaneous targeting of FLT3 and CHK1 enhances cytotoxicity and reduces leukemia-initiating cells.
Combination TherapyDemonstrated synergistic effects of etoposide with this compound on leukemia cell lines.
Synthetic LethalityHighlighted the effectiveness of combining CHK1 inhibitors with PARP inhibitors to target FLT3(ITD)-positive cells.

Comparison with Similar Compounds

Comparison with Similar FLT3 Inhibitors

The following analysis compares FLT3 inhibitors based on structural classes, binding modes, selectivity, and clinical efficacy, as derived from the evidence:

Type I vs. Type II FLT3 Inhibitors
Property Type I Inhibitors (e.g., Sunitinib, Midostaurin) Type II Inhibitors (e.g., Sorafenib, Gilteritinib)
Binding Conformation DFG-in DFG-out
Docking Scores −34.21 to −25.52 (DFG-in) −13.64 to −7.89 (DFG-out)
Clinical Use Broader kinase inhibition; higher toxicity More selective; better tolerated in R/R AML
Resistance Mechanisms FLT3 stabilization via prolonged half-life Gatekeeper mutations (e.g., F691L)

Key Findings :

  • Type I inhibitors (e.g., sunitinib) show stronger binding to the DFG-in conformation but broader off-target effects .
  • Type II inhibitors (e.g., gilteritinib) exhibit superior selectivity and clinical responses in relapsed/refractory AML .
Dual FLT3 Inhibitors
Compound Secondary Target Advantages Clinical Stage
BPR056/BPR080 Unspecified High docking scores (−300+); potent FLT3 inhibition Preclinical
Compound 8t CDK2/4 10× more potent than FN-1501; overcomes F691L Preclinical
IAF79 Aurora B Dual inhibition; synthetic potential for AML Preclinical

Key Findings :

  • Compound 8t inhibits FLT3-ITD-F691L, a common resistance mutation, with nanomolar potency .
  • IAF79 combines FLT3 and Aurora B inhibition, reducing proliferative signaling in AML .
Novel FLT3 Inhibitors in Development
Compound Class Binding Affinity Selectivity
FLIN4 Spiro derivatives H-bonds with Glu692, Cys694, Asp698 Superior to Gilteritinib
Thienopyrimidines Cyclohexylthieno[2,3-d]pyrimidine IC₅₀: 0.12–0.45 μM (FLT3 kinase assay) SI: 20.2–99.7

Key Findings :

  • FLIN4 forms additional hydrogen bonds with FLT3 residues (Leu818, Asp698), enhancing binding stability over gilteritinib .
  • Thienopyrimidines (e.g., compound 10a) show high selectivity indices (SI > 20) and drug-like pharmacokinetics .

Clinical and Preclinical Challenges

  • Resistance Mechanisms : Overexpression of wild-type FLT3 or stabilization of FLT3 receptors reduces inhibitor efficacy in vivo despite ex vivo sensitivity .
  • Mutation-Specific Responses : FLT3-ITD allelic ratio (ITD-AR) predicts gilteritinib response; high ITD-AR correlates with better colony-forming inhibition .

Biological Activity

Flt3/chk1-IN-1, also known as Compound 18, is a dual inhibitor targeting Flt3 (FMS-like tyrosine kinase 3) and Chk1 (Checkpoint kinase 1). This compound has garnered significant attention in the field of oncology, particularly for its potential application in treating acute myeloid leukemia (AML) characterized by Flt3 mutations. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Flt3 is a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in AML. The most common mutations include internal tandem duplications (ITDs) and point mutations such as D835Y. Chk1 is involved in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapeutic agents. The dual inhibition provided by this compound aims to exploit the vulnerabilities of Flt3-mutated AML cells while also interfering with their ability to repair DNA damage.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays, including cell proliferation studies and kinase inhibition assays. Below are key findings from recent studies:

Table 1: Inhibition Potency of this compound

CompoundTargetIC50 (nM)Selectivity Ratio (FLT3/c-KIT)
This compoundFLT313.9>1700
This compoundc-KIT>24000

This compound exhibits potent inhibition of FLT3 with an IC50 value of 13.9 nM, demonstrating over 1700-fold selectivity against c-KIT, which is crucial for minimizing off-target effects and potential toxicity associated with concurrent FLT3 and c-KIT inhibition .

Study on Efficacy in AML Models

A study conducted on AML cell lines expressing FLT3-ITD mutations demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.

Key Findings:

  • Cell Lines Tested: MV4-11 (FLT3-ITD), MOLM-14 (FLT3-D835Y)
  • Results:
    • MV4-11: IC50 = 15 nM
    • MOLM-14: IC50 = 20 nM
  • Mechanistic Insights: The compound was shown to induce apoptosis in treated cells, correlating with increased levels of phosphorylated histone H2AX, a marker for DNA damage .

Synergistic Effects with Chemotherapy

In another study examining the combination of this compound with standard chemotherapeutics such as etoposide, synergistic effects were observed. The combination treatment led to enhanced cytotoxicity in FLT3-mutated cell lines compared to monotherapy.

Combination Treatment Results:

  • Etoposide Alone: IC50 = 50 nM
  • Etoposide + this compound: IC50 = 10 nM (synergistic reduction)

This suggests that dual inhibition not only targets the mutated pathway but also enhances the efficacy of existing chemotherapeutic agents .

Preparation Methods

Synthetic Pathway of Compound 30

Core Scaffold Design and Molecular Docking

The synthesis of compound 30 originated from lead compound A , a 5-trifluoromethyl-2-aminopyrimidine derivative identified for its dual FLT3/CHK1 inhibition. Molecular docking revealed critical interactions:

  • The pyrimidine core formed hydrogen bonds with Cys694 (FLT3) and Cys87 (CHK1).
  • The 4-position amine engaged with Arg745 and Asp759 in FLT3, while the carbonyl group interacted with Lys38 in CHK1.

Conformational restriction strategies were employed to cyclize the 4- and 3-positions of the phenyl ring, enhancing target affinity and selectivity.

Stepwise Synthesis Protocol

The synthesis followed Scheme 1 from the primary source:

Step 1: Intermediate Formation
  • Starting materials (1–5) underwent substitution with sulfonyl chlorides to yield intermediates 7–18 .
  • Oxidation of compound 6 with meta-chloroperbenzoic acid (m-CPBA) produced intermediate 19 .
Step 2: Buchwald Coupling and Deprotection
  • Intermediate 21 was synthesized by replacing raw material 20 with tert-butyl (3-aminopropyl)carbamate.
  • Buchwald-Hartwig coupling with R₂Br derivatives (e.g., methylsulfonyl groups) generated protected precursors, which were deprotected to yield final compounds 22–40 .
Step 3: Final Modifications
  • Introduction of heteroatoms into the tetrahydroquinoline ring and optimization of sulfonyl group size (e.g., methyl vs. cyclopropyl) improved FLT3-D835Y inhibition.

Structure-Activity Relationship (SAR) Optimization

Impact of Substituent Modifications

Key SAR findings from derivatives 22–40 included:

Compound R₂ Substituent CHK1 IC₅₀ (nM) FLT3-WT IC₅₀ (nM) FLT3-D835Y IC₅₀ (nM)
22 Methyl 38.57 ± 1.03 27.66 ± 6.60 23.22 ± 0.81
29 Cyclopropyl 19.29 ± 1.22 50.25 ± 1.91 28.96 ± 0.95
30 Ethylsulfonyl 25.10 ± 2.15 22.30 ± 1.75 26.37 ± 1.20
  • Ethylsulfonyl at R₂ (compound 30) achieved balanced potency against FLT3-D835Y (26.37 nM) and CHK1 (25.10 nM).
  • Larger substituents (e.g., cyclopropyl) reduced CHK1 activity but enhanced FLT3-D835Y inhibition.

Kinase Selectivity Profiling

Compound 30 exhibited >100-fold selectivity over c-Kit and minimal off-target effects against IRAK4 , CDK2 , and Aurora A (IC₅₀ > 800 nM).

Analytical Characterization and Formulation

Physicochemical Properties

  • Molecular formula : C₁₈H₂₃F₃N₆O₂S.
  • Molecular weight : 444.47 g/mol.
  • Solubility : Soluble in DMSO (>10 mM), ethanol, and dimethylformamide (DMF).

In Vivo Formulation Preparation

For pharmacokinetic (PK) studies:

  • Stock solution : Dissolve compound 30 in DMSO (10 mg/mL).
  • Oral administration : Mix DMSO stock with corn oil (1:5 ratio) to achieve final concentrations.
  • Dosing : 20 mg/kg in mice yielded Cₘₐₓ = 2213.07 ng/mL and AUC₀₋ₜ = 2736.58 h·ng/mL.

Mechanistic Validation and Biological Efficacy

Downstream Signaling Inhibition

  • Compound 30 suppressed p-FLT3 , p-STAT5 , and p-ERK in MV4-11 cells at 100 nM.
  • p-S296-CHK1 and c-Myc levels decreased, indicating dual pathway blockade.

Resistance Overcome in BaF3 Mutants

Cell Line FLT3 Mutation IC₅₀ (nM)
BaF3-FLT3-F691L F691L 28.96
BaF3-FLT3-ITD/D835Y ITD/D835Y 75.81

Compound 30 retained efficacy against FLT3-ITD and TKD mutations , overcoming adaptive resistance.

Scalability and Process Considerations

Key Challenges in Scale-Up

  • Buchwald Coupling : Required palladium catalysts (e.g., Pd₂(dba)₃) and ligand optimization for yield improvement.
  • Deprotection : Acidic conditions (e.g., HCl/dioxane) necessitated controlled pH to prevent degradation.

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